Propyl N-(2-(2-Hydroxy-3-(propan-2-ylamino)propoxy)phenyl)carbamate
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Overview
Description
Carbamic acid, [2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-, propyl ester (9CI) is a complex organic compound with the molecular formula C16H26N2O4 and a molecular weight of 310.3886 . This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are known for their diverse applications in various fields, including agriculture, medicine, and industry.
Preparation Methods
The synthesis of carbamic acid, [2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-, propyl ester involves several steps. One common method includes the reaction of the corresponding amine with carbon dioxide in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . The reaction conditions typically involve low temperatures to stabilize the intermediate products. Industrial production methods may vary, but they generally follow similar principles, often utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Carbamic acid, [2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-, propyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like halides or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Carbamic acid, [2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-, propyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of carbamic acid, [2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-, propyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Carbamic acid, [2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-, propyl ester can be compared with other carbamate esters, such as:
Methyl carbamate: A simpler carbamate ester with different applications in agriculture and industry.
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a research chemical.
Phenyl carbamate: Used in the production of polymers and as an intermediate in organic synthesis.
The uniqueness of carbamic acid, [2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-, propyl ester lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
102416-99-9 |
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Molecular Formula |
C16H26N2O4 |
Molecular Weight |
310.39 g/mol |
IUPAC Name |
propyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate |
InChI |
InChI=1S/C16H26N2O4/c1-4-9-21-16(20)18-14-7-5-6-8-15(14)22-11-13(19)10-17-12(2)3/h5-8,12-13,17,19H,4,9-11H2,1-3H3,(H,18,20) |
InChI Key |
ICOPBMAHNLLAOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NC1=CC=CC=C1OCC(CNC(C)C)O |
Origin of Product |
United States |
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